Pharmacological Profile of N-Ethyl-2-Aminoindane Derivatives: A Technical Guide
Pharmacological Profile of N-Ethyl-2-Aminoindane Derivatives: A Technical Guide
The following technical guide details the pharmacological profile of N-ethyl-2-aminoindane and its substituted derivatives, with a specific focus on N-Ethyl-5-trifluoromethyl-2-aminoindane (ETAI) , the most pharmacologically significant member of this subclass.
Executive Summary
N-ethyl-2-aminoindane derivatives represent a specialized subclass of rigid amphetamine analogues. Chemically, they are characterized by the fusion of the aromatic ring with the ethylamine side chain to form a bicyclic indane structure, restricted further by N-ethyl substitution.
While the parent compound 2-aminoindane (2-AI) acts as a selective norepinephrine-dopamine releasing agent, N-ethylation significantly modulates this selectivity. The most prominent derivative, ETAI (N-Ethyl-5-trifluoromethyl-2-aminoindane), functions as a highly selective Serotonin Releasing Agent (SRA) with reduced neurotoxic potential compared to its flexible analogue, fenfluramine. This guide analyzes the Structure-Activity Relationships (SAR), pharmacodynamics, and toxicological profiles of this class.
Chemical Structure & SAR Analysis[1][2][3]
The Rigid Analogue Concept
The 2-aminoindane scaffold locks the ethylamine side chain of amphetamine into a specific conformation (anti-periplanar). This rigidity restricts the molecule's ability to adopt the variety of conformers available to amphetamine, thereby narrowing its receptor/transporter binding profile.
-
N-Ethyl-2-AI: Rigid analogue of N-ethylamphetamine (Ethylamphetamine).
-
ETAI: Rigid analogue of Fenfluramine.
SAR Logic: N-Ethylation vs. Ring Substitution
The pharmacological output of N-ethyl-2-aminoindanes is dictated by the interplay between the N-substituent and ring substituents.
-
N-Ethylation: Generally reduces potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the unsubstituted or N-methyl variants. It often enhances selectivity for the Serotonin Transporter (SERT) when paired with electron-withdrawing ring substituents.
-
Ring Substitution (e.g., 5-CF3): The addition of a trifluoromethyl group at the 5-position (as in ETAI) drastically shifts selectivity towards SERT, mimicking the profile of fenfluramine but with altered toxicokinetics.
Visualization: Structural Activity Flow
The following diagram illustrates the pharmacological shift driven by structural modifications.
Figure 1: Structural Activity Relationship (SAR) evolution from Amphetamine to ETAI. Blue arrows indicate structural rigidification; Red arrow indicates functional group substitution.
Pharmacodynamics[3][4]
Mechanism of Action
N-ethyl-2-aminoindane derivatives function primarily as substrate-type monoamine releasers .
-
Transporter Recognition: The molecule binds to the substrate site of the monoamine transporter (SERT, NET, or DAT).
-
Translocation: It is transported into the cytoplasm.
-
Reverse Transport: This triggers the reversal of the transporter flux, causing an efflux of endogenous neurotransmitters (Serotonin, Norepinephrine, or Dopamine) into the synaptic cleft.
-
VMAT2 Interaction: Unlike potent amphetamines, many aminoindanes show weaker interaction with the Vesicular Monoamine Transporter 2 (VMAT2), which may contribute to their distinct toxicity profiles.
Quantitative Profile: ETAI vs. Comparators
The following table summarizes the binding and release data, highlighting the shift in selectivity for ETAI.
| Compound | Target Selectivity | Mechanism | Neurotoxicity Potential | Reference |
| 2-AI | NET > DAT >> SERT | Releaser | Low | [1, 3] |
| NM-2-AI | NET >> DAT | Releaser | Low | [3] |
| ETAI | SERT >>> NET/DAT | Releaser | Reduced (vs Fenfluramine) | [2] |
| Fenfluramine | SERT > NET | Releaser | High | [2] |
-
ETAI Specifics: In rat synaptosomes, ETAI inhibits 5-HT accumulation (indicating interaction with SERT) but is significantly less effective at inhibiting catecholamine uptake than fenfluramine [2].
-
Drug Discrimination: In two-lever drug discrimination assays, ETAI partially substitutes for the entactogen MBDB but does not substitute for amphetamine, confirming its serotonergic rather than dopaminergic nature [2].
Pharmacokinetics & Metabolism[6][7][8]
Metabolic Pathways
The metabolism of N-ethyl-2-aminoindanes follows standard pathways for N-alkylated amphetamines, primarily involving N-dealkylation and ring hydroxylation.
-
N-Dealkylation: The N-ethyl group is removed by CYP450 enzymes (likely CYP2D6 or CYP2C19) to yield the primary amine (e.g., ETAI
TAI). -
Ring Hydroxylation: The indane ring is susceptible to hydroxylation, typically at the 6-position, followed by glucuronidation or sulfation.
Pathway Visualization
Figure 2: Predicted metabolic fate of N-ethyl-2-aminoindane derivatives based on 2-AI and NM-2-AI data.
Toxicology & Safety Profile
Neurotoxicity (ETAI Case Study)
A critical finding in the development of aminoindanes was the search for non-neurotoxic alternatives to MDMA and Fenfluramine.
-
Fenfluramine: Causes long-term depletion of serotonin axonal markers (neurotoxicity).
-
ETAI: In comparative studies, ETAI produced 50% less reduction in
paroxetine-labeled 5-HT uptake sites compared to fenfluramine at equipotent doses [2].[4][1] This suggests that the rigid indane structure may mitigate the oxidative stress or mitochondrial dysfunction associated with the flexible phenylisopropylamine structure.
General Toxicity
-
Cardiovascular: Like all 5-HT releasers (e.g., fenfluramine), there is a theoretical risk of valvulopathy via 5-HT2B receptor activation, though specific affinity data for ETAI at 5-HT2B is not fully established in public literature.
-
Acute Toxicity: Predicted to be lower than amphetamine due to reduced dopaminergic activation, but serotonin syndrome remains a risk at high doses.
Experimental Protocols
Synthesis of N-Ethyl-2-Aminoindane (General Protocol)
Note: This protocol is for research reference only.
Reaction Type: Reductive Amination.
Precursors: 2-Indanone, Ethylamine hydrochloride, Sodium Cyanoborohydride (
-
Imine Formation:
-
Dissolve 2-Indanone (10 mmol) in dry Methanol (MeOH).
-
Add Ethylamine hydrochloride (50 mmol, excess) and stir at room temperature for 30 minutes to facilitate imine formation.
-
Checkpoint: Solution may change color (yellowing) indicating imine presence.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Slowly add
(10 mmol) portion-wise. -
Adjust pH to ~6 with glacial acetic acid if necessary to catalyze reduction.
-
Stir at ambient temperature for 12–24 hours.
-
-
Workup:
-
Quench with aqueous HCl (1M) to decompose excess hydride.
-
Basify with NaOH (10%) to pH > 12.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over
and evaporate in vacuo.
-
-
Purification:
-
Convert to Hydrochloride salt using HCl/Dioxane gas or purify freebase via column chromatography (Silica gel, DCM:MeOH 95:5).
-
In Vitro Monoamine Release Assay
Purpose: To determine
-
Preparation: Isolate rat brain synaptosomes (P2 fraction) from striatum (for DA) or hippocampus (for 5-HT/NE).
-
Loading: Incubate synaptosomes with radiolabeled substrates (
, ) for 15 mins at 37°C. -
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Release: Aliquot synaptosomes into tubes containing the test drug (N-ethyl-2-aminoindane derivative) at varying concentrations (1 nM – 10
M). -
Termination: Stop reaction after 5–15 mins by rapid filtration over GF/B filters.
-
Quantification: Measure radioactivity in the filtrate (released fraction) via liquid scintillation counting.
-
Analysis: Plot dose-response curves to calculate
.
References
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.[5] Biochemical Pharmacology.[1][6] Link
-
Cozzi, N. V., et al. (1998).[6] Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential.[4][1][6] Pharmacology Biochemistry and Behavior.[1][6] Link
-
Halberstadt, A. L., et al. (2019).[7] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[7] Psychopharmacology.[7] Link
-
Manier, S. K., et al. (2019).[7] The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane.[8] Drug Testing and Analysis.[4][1][9][5][10][11][12] Link
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